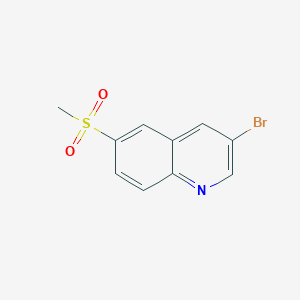

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

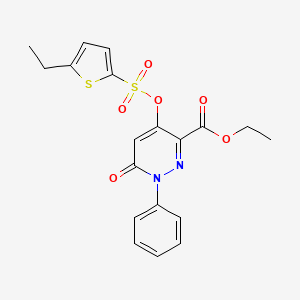

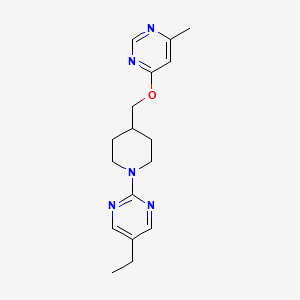

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole, also known as MOI-1182, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MOI-1182 is a heterocyclic compound that contains an indole ring and an oxadiazole ring, which gives it unique properties and potential biological activities.

科学的研究の応用

Medicinal Chemistry: Anticancer Applications

Compounds containing the 1,3,4-oxadiazole core, such as “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole”, have shown a broad spectrum of pharmacological activities, including anticancer properties . They have been utilized in the synthesis of novel drugs due to their ability to interact with various biological targets. For instance, derivatives of this compound have been tested for their efficacy against cancer cell lines, showing promising results as potential therapeutic agents .

Pharmacology: Drug Development

In the field of drug development, the 1,3,4-oxadiazole derivatives are explored for their potential as bioisosteres for carboxylic acids, esters, and carboxamides . This makes “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” a valuable scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Material Science: High-Energy Materials

The oxadiazole ring system is known for its application in high-energy materials due to its favorable oxygen balance and positive heat of formation . Derivatives like “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be used to design and synthesize compounds with high energy release properties, suitable for applications in propellants and explosives.

Biology: Antimicrobial Activity

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities . This suggests that “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could be used as a base structure for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Chemistry: Synthesis of Heterocyclic Compounds

In synthetic chemistry, “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” can be involved in various chemical reactions to create a wide array of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes.

Analytical Chemistry: Sensing Applications

Some 1,3,4-oxadiazole derivatives have been reported to exhibit luminescent properties, which can be harnessed in the development of sensors . “3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole” could potentially be used in the creation of optical sensors for detecting specific ions or molecules.

作用機序

Target of Action

The primary target of the compound 3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

The compound interacts with its target, NF-κB, by inhibiting its activation . This inhibition is achieved by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of Hepatocellular Carcinoma (HCC) cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. By inhibiting the activation of NF-κB, it disrupts the normal functioning of this pathway, leading to a decrease in the transcription of genes regulated by NF-κB . This can have downstream effects on various biological processes, including inflammation, immunity, cell proliferation, and apoptosis .

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under these conditions

Result of Action

The compound induces antiproliferative effects in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . The compound also induces the cleavage of PARP and caspase-3 in a time-dependent manner .

Action Environment

The storage temperature of the compound is mentioned to be between 2-8°c , suggesting that temperature could be a factor influencing its stability

特性

IUPAC Name |

2-(1H-indol-3-yl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOXTBRTCBJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2753657.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2753674.png)